1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide
Beschreibung
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that contains both quinoxaline and piperidine moieties. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Piperidine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceuticals .
Eigenschaften
CAS-Nummer |
353257-87-1 |
|---|---|
Molekularformel |
C14H15ClN4O |
Molekulargewicht |
290.75g/mol |
IUPAC-Name |
1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-12-14(18-11-4-2-1-3-10(11)17-12)19-7-5-9(6-8-19)13(16)20/h1-4,9H,5-8H2,(H2,16,20) |
InChI-Schlüssel |
QCURCJCWWBMZHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2Cl |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3N=C2Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloroquinoxaline with piperidine-4-carboxamide under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions to form the final product .
Analyse Chemischer Reaktionen
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The piperidine moiety may enhance the compound’s binding affinity and specificity to its targets .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxamide can be compared with other quinoxaline and piperidine derivatives:
1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione: This compound has similar antimicrobial properties but differs in its chemical structure and reactivity.
4-Amino-N’(3-chloroquinoxalin-2-yl)benzohydrazide: This derivative shows better inhibition activity against certain microorganisms.
N’-(3-Chloroquinoxalin-2-yl)isonicotinohydrazide: Known for its potent antimicrobial activity, it is structurally similar but has different pharmacological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
